3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine
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Overview
Description
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine typically involves the bromination of 5-chloro-2-(trifluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a radical mechanism, where the bromine radical generated from NBS attacks the methyl group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 5-chloro-2-(trifluoromethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the pyridine ring.
Oxidation: Products include the corresponding aldehyde or carboxylic acid derivatives.
Reduction: The major product is 5-chloro-2-(trifluoromethyl)pyridine.
Scientific Research Applications
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is largely dependent on its chemical structure and the specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-5-methylpyridine: Similar structure but lacks the chloro and trifluoromethyl groups.
3-(Bromomethyl)-5-chloropyridine: Similar structure but lacks the trifluoromethyl group.
3-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar structure but lacks the chloro group.
Uniqueness
3-(Bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. These substituents confer distinct chemical properties, such as increased electron-withdrawing effects and enhanced metabolic stability, making the compound particularly valuable in the design of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H4BrClF3N |
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Molecular Weight |
274.46 g/mol |
IUPAC Name |
3-(bromomethyl)-5-chloro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-4-1-5(9)3-13-6(4)7(10,11)12/h1,3H,2H2 |
InChI Key |
SQWUIMPSWGJBLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CBr)C(F)(F)F)Cl |
Origin of Product |
United States |
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